(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone
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Description
(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H27N5OS and its molecular weight is 397.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzothiazole ring and a piperazine moiety. Benzothiazole derivatives have been found to exhibit various biological activities such as antimicrobial, antifungal, and anticancer activities . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, and antimicrobial .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Based on the known activities of similar compounds, it could potentially affect pathways related to cell growth (in the case of anticancer activity), or neurotransmitter signaling (in the case of antipsychotic activity) .
Pharmacokinetics
The compound’s compliance with lipinski’s rule of five (ro5), a rule of thumb to evaluate druglikeness, suggests it might have favorable pharmacokinetic properties .
Result of Action
Depending on its targets and mode of action, it could potentially inhibit cell growth, modulate neurotransmitter signaling, or have other effects .
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS/c1-5-16-6-7-17-19(13-16)28-21(22-17)25-10-8-24(9-11-25)20(27)18-12-15(4)26(23-18)14(2)3/h6-7,12-14H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDJGWMGRGOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NN(C(=C4)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.